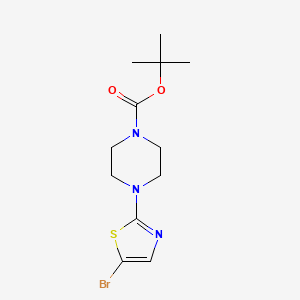

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Information

The systematic International Union of Pure and Applied Chemistry name for this compound is tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate. The Chemical Abstracts Service registry number assigned to this compound is 623588-36-3, which serves as the unique identifier in chemical databases worldwide. This registry number distinguishes it from related compounds such as tert-butyl 4-(4-bromothiazol-2-yl)piperazine-1-carboxylate, which carries a different Chemical Abstracts Service number of 1197294-66-8. The compound is also known by alternative systematic names including 4-(5-bromo-thiazol-2-yl)-piperazine-1-carboxylic acid tert-butyl ester.

The nomenclature reflects the compound's structural hierarchy, beginning with the tert-butyl ester functionality attached to the piperazine ring system. The thiazole ring substitution pattern is specifically indicated by the 5-bromo designation, which places the bromine atom at the 5-position of the thiazole ring. This positional specificity is crucial for distinguishing it from isomeric compounds where bromine substitution occurs at different positions on the thiazole ring. The systematic naming follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, ensuring clear communication of the molecular structure across scientific literature.

Additional synonyms documented in chemical databases include this compound and various permutations that maintain the essential structural information. The consistency in nomenclature across multiple chemical suppliers and databases confirms the standardization of this compound's identification in commercial and research contexts.

Properties

IUPAC Name |

tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O2S/c1-12(2,3)18-11(17)16-6-4-15(5-7-16)10-14-8-9(13)19-10/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUNARNZCBXEBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653103 | |

| Record name | tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623588-36-3 | |

| Record name | tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2.1 Nucleophilic Substitution Approach

- Starting Materials: tert-butyl piperazine-1-carboxylate and 5-bromo-1,3-thiazole or its halogenated precursor.

- Reaction Conditions: The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane.

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is employed to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

- Temperature and Time: Heating to approximately 100–110°C for 10–12 hours is common to drive the substitution to completion.

- Outcome: The nucleophilic nitrogen attacks the halogenated thiazole ring, displacing a suitable leaving group to form the desired product.

- Use of Palladium Catalysts: The bromine atom on the thiazole ring enables palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

- Catalysts and Ligands: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are frequently used, with phosphine ligands to stabilize the catalyst.

- Reagents: Boronic acids or amines serve as coupling partners.

- Solvents: Common solvents include toluene, dioxane, or DMF.

- Conditions: Reactions are typically conducted under inert atmosphere (nitrogen or argon) at 80–110°C for several hours.

- Advantages: This method allows the introduction of diverse substituents at the 5-position, expanding molecular complexity.

Industrial Production Considerations

- Scale-Up: Industrial synthesis involves scaling laboratory procedures with optimization of reaction parameters such as solvent volume, reagent concentration, and temperature control.

- Purification: Crystallization and chromatographic techniques (silica gel chromatography with hexane/ethyl acetate gradients) are used to obtain high-purity product.

- Quality Control: Analytical techniques like NMR, high-resolution mass spectrometry (HRMS), and HPLC ensure product identity and purity.

Reaction Analysis and Optimization

| Parameter | Typical Conditions | Effect on Yield and Purity |

|---|---|---|

| Solvent | DMF, 1,4-dioxane | Polar aprotic solvents favor nucleophilic attack |

| Base | K₂CO₃, Cs₂CO₃ | Strong bases improve reaction rate and yield |

| Temperature | 100–110°C | Higher temperatures increase conversion but may cause side reactions |

| Reaction Time | 10–12 hours | Sufficient time ensures completion |

| Catalyst (for coupling) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Essential for cross-coupling efficiency |

| Purification | Silica gel chromatography | Removes impurities, improves product quality |

Characterization Techniques Relevant to Preparation

- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{13}C$$ NMR confirm the structure, with characteristic signals such as the tert-butyl group singlet (~1.48 ppm) and piperazine multiplets (3.0–3.6 ppm).

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and presence of bromine isotopes.

- X-ray Crystallography: Confirms molecular geometry and substitution pattern on the thiazole ring.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and stability under various conditions.

Summary of Typical Preparation Procedure

| Step | Description |

|---|---|

| 1 | Dissolve tert-butyl piperazine-1-carboxylate and 5-bromo-thiazole derivative in DMF or dioxane |

| 2 | Add potassium carbonate base to the reaction mixture |

| 3 | Heat at 100–110°C under stirring for 10–12 hours |

| 4 | Cool the reaction mixture and quench with water or acid |

| 5 | Extract product with organic solvents (e.g., ethyl acetate) |

| 6 | Purify crude product by silica gel chromatography |

| 7 | Characterize purified product by NMR, MS, and HPLC |

Research Findings and Notes

- The presence of the Boc protecting group on the piperazine nitrogen enhances solubility and stability during synthesis and purification.

- Reaction efficiency is sensitive to solvent polarity and base strength; potassium carbonate in DMF is a widely accepted condition balancing reactivity and product stability.

- Cross-coupling reactions facilitated by the bromine substituent enable further functionalization, making this compound a versatile intermediate.

- Stability studies indicate the compound maintains integrity under standard storage conditions but should be protected from strong acids or bases that may cleave the Boc group.

This comprehensive overview synthesizes diverse research findings and established synthetic protocols to provide an authoritative guide on the preparation of tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate, emphasizing reaction conditions, purification, and characterization critical for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.

Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring and piperazine moiety may play a role in binding to enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and its analogues:

*SGF: Simulated Gastric Fluid

Pharmacological Relevance

- Antimicrobial Potential: The thiazole moiety in the target compound is associated with antimicrobial activity, as seen in analogues like N-[4-(4-fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]piperidine-4-sulfonamide (), which shows potent antimalarial activity.

Biological Activity

Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a thiazole moiety and a tert-butyl ester group. Its molecular formula is , and it has a molecular weight of 320.19 g/mol. The presence of the bromine atom in the thiazole ring is significant for its biological interactions.

This compound exhibits biological activity through several proposed mechanisms:

- Receptor Interaction : The piperazine moiety may interact with various neurotransmitter receptors, potentially influencing central nervous system functions.

- Enzyme Modulation : The thiazole ring can participate in hydrogen bonding and π-π interactions, modulating the activity of target enzymes.

These interactions suggest potential applications in treating conditions such as anxiety and depression, as well as antimicrobial properties.

Central Nervous System Activity

Preliminary studies suggest that similar piperazine-containing compounds may exhibit anxiolytic or antidepressant effects. For instance, compounds structurally related to this compound have demonstrated significant behavioral effects in animal models.

Case Studies and Research Findings

- Antioxidant Activity : In a study evaluating piperazine derivatives for their antioxidant properties, compounds showed promise in reducing oxidative stress markers in vitro. This suggests potential neuroprotective effects that could be explored further for therapeutic applications in neurodegenerative diseases.

- Anticancer Research : Some thiazole derivatives have been studied for their anticancer activity, indicating that this compound could be investigated for similar properties. The mechanism often involves the induction of apoptosis in cancer cells.

- Synthetic Approaches : The synthesis of this compound typically involves the reaction of piperazine with thiazole derivatives under controlled conditions. This process can be optimized to enhance yield and purity for further biological testing.

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperazine-1-carboxylate?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a halogenated piperazine precursor and a boronate ester-containing thiazole. Key steps include:

- Boc protection : The piperazine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions .

- Coupling reaction : A palladium catalyst (e.g., PdCl₂(dppf)) facilitates coupling between tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate and 5-bromo-1,3-thiazol-2-ylboronic acid. Optimal conditions include toluene/water solvent systems and sodium carbonate as a base .

- Purification : Silica gel chromatography (ethyl acetate/petroleum ether gradients) yields the product with >95% purity .

Q. How is the compound characterized using spectroscopic methods?

Routine characterization involves:

- ¹H/¹³C NMR : Peaks for the Boc group (δ ~1.48 ppm for tert-butyl CH₃), thiazole protons (δ 8.2–9.0 ppm), and piperazine protons (δ 3.1–3.6 ppm) .

- LCMS : A molecular ion peak at m/z 348.1 [M+H]⁺ confirms the molecular weight .

- HPLC : Retention time analysis ensures purity (>95%) using reverse-phase C18 columns .

Q. Table 1: Representative NMR Data

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Boc (tert-butyl) | 1.48 (s, 9H) | 28.2, 80.1 |

| Thiazole (C-Br) | 8.23 (d, J=2.4 Hz) | 121.5, 143.2 |

| Piperazine | 3.1–3.6 (m, 8H) | 45.8, 50.3 |

Q. What purification methods are effective for this compound?

- Column chromatography : Silica gel with ethyl acetate/petroleum ether gradients (0–90%) removes unreacted starting materials .

- Acid-base extraction : For intermediates, HCl treatment in ethyl acetate isolates the product via precipitation .

- Recrystallization : Using dichloromethane/hexane mixtures improves crystallinity .

Advanced Research Questions

Q. How to optimize Suzuki-Miyaura cross-coupling for this compound’s synthesis?

Key optimization parameters include:

- Catalyst selection : PdCl₂(dppf) or XPhos-palladium complexes enhance coupling efficiency .

- Solvent systems : Acetonitrile/water mixtures reduce side reactions compared to pure toluene .

- Temperature and time : Reactions at 100°C for 16 hours achieve >90% conversion .

- Base choice : Sodium carbonate outperforms weaker bases like K₂CO₃ in suppressing protodeboronation .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Low crystallinity : The flexible piperazine ring and bulky Boc group hinder ordered packing. Use slow evaporation in DCM/hexane to promote nucleation .

- Twinned crystals : High-resolution X-ray data (e.g., SHELXL refinement) resolves overlapping reflections .

- Hydration : Conduct crystallization under inert atmospheres (N₂/Ar) to prevent water incorporation .

Q. How to analyze reaction intermediates using HPLC and NMR?

- HPLC monitoring : Use a C18 column with UV detection (254 nm). Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to separate intermediates .

- ²D NMR (HSQC, HMBC) : Assigns quaternary carbons and confirms regioselectivity in thiazole coupling .

- Kinetic studies : Track intermediate decay via time-resolved LCMS to identify rate-limiting steps .

Data Contradictions and Resolution

- Yield variability : Patent data reports 43% yield for Suzuki coupling, while analogous syntheses achieve 42–58%. Variability arises from catalyst loading and boronate ester purity. Use pre-purified boronate esters and standardized Pd ratios for reproducibility.

- NMR discrepancies : Thiazole proton shifts vary between δ 8.2–9.0 ppm due to solvent polarity effects. Always report solvent (e.g., CDCl₃ vs. DMSO-d₆) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.